1-(6-Ethynylpyridin-3-yl)ethan-1-one

Description

Contextualization within Pyridine (B92270) and Ethynyl (B1212043) Chemistry

The foundation of 1-(6-Ethynylpyridin-3-yl)ethan-1-one (B2727490) is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. globalresearchonline.netnih.gov Structurally similar to benzene (B151609), the nitrogen atom in pyridine alters the ring's electronic properties, making it electron-deficient. nih.gov This influences its reactivity; for instance, pyridine is more prone to nucleophilic substitution than electrophilic substitution. nih.gov The nitrogen atom also imparts basicity to the molecule. nih.gov Pyridine and its derivatives are ubiquitous in nature and are crucial components in many pharmaceuticals, agrochemicals, and functional materials. globalresearchonline.netnih.gov

The ethynyl group (–C≡CH), a carbon-carbon triple bond, is another key feature. Alkynes, or compounds containing this group, are fundamental building blocks in organic synthesis. The high electron density of the triple bond and the acidity of the terminal proton make it a versatile handle for a variety of chemical transformations. Notably, terminal alkynes are cornerstone participants in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which is used to link molecules together with high efficiency and specificity. chemrxiv.orgresearchgate.net The ethynyl group's rigid, linear geometry is also exploited in the design of molecular wires, polymers, and other advanced materials. chemrxiv.orgtandfonline.com

Structural Features and Potential as a Chemical Entity

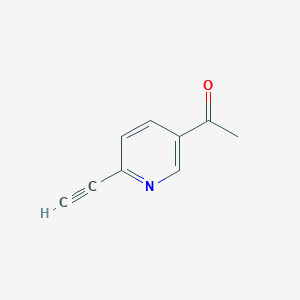

The structure of this compound features an acetyl group (-C(O)CH₃) and an ethynyl group attached to a pyridine ring at the 3- and 6-positions, respectively. This specific arrangement dictates its chemical personality. The electron-withdrawing nature of both the pyridine nitrogen and the acetyl group is expected to influence the reactivity of the ethynyl group. nih.gov

The molecule possesses multiple reactive sites:

The Pyridine Nitrogen: Can act as a base or a ligand for metal coordination. nih.govyoutube.com

The Acetyl Group: The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions like aldol (B89426) condensations.

The Ethynyl Group: The terminal alkyne can undergo addition reactions, deprotonation, and is a prime candidate for cycloaddition reactions. chemrxiv.orgnih.gov

This trifunctional nature makes this compound a versatile building block. It could be used to synthesize complex, multi-component structures by selectively addressing each functional group. For instance, the ethynyl group could be used for a "click" reaction, while the ketone is transformed into another functional group, and the nitrogen coordinates to a metal center.

To illustrate the properties of the core structures, the physical characteristics of related ethynylpyridine isomers are presented below.

| Compound | CAS Number | Molecular Formula | Boiling Point | Melting Point | Density |

|---|---|---|---|---|---|

| 2-Ethynylpyridine (B158538) | 1945-84-2 | C₇H₅N | 77-78 °C (14 mmHg) | N/A | 1.02 g/mL |

| 3-Ethynylpyridine | 2510-23-8 | C₇H₅N | 83-84 °C (30 mmHg) | 39-40 °C | N/A |

| 4-Ethynylpyridine | 2510-22-7 | C₇H₅N | N/A | N/A | N/A |

Data sourced from references chemsynthesis.comchemsynthesis.comnih.gov. "N/A" indicates data not available in the consulted sources.

Overview of Current Research Trends Relevant to Ethynylpyridyl Ketones

While specific research on this compound is limited, the broader class of ethynylpyridyl ketones is of significant interest in several areas.

Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug discovery. The addition of ethynyl and ketone functionalities provides points for diversification to create libraries of compounds for biological screening. Ethynyl groups, in particular, are used to form covalent bonds with biological targets or to improve metabolic stability. The related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a known intermediate in the synthesis of the anti-inflammatory drug Etoricoxib, highlighting the pharmaceutical relevance of such ketones. google.comgoogle.com

Supramolecular Chemistry and Materials Science: The ability of the pyridine nitrogen to coordinate with metals makes these compounds excellent candidates for building blocks in supramolecular assemblies and metal-organic frameworks (MOFs). nih.govresearchgate.net The rigid ethynyl linker can be used to construct well-defined, extended structures with interesting photophysical or catalytic properties. For example, polymers based on 2-ethynylpyridine have been synthesized and shown to possess conjugated backbones with potential applications in electronics and photonics. tandfonline.com

Synthetic Methodology: The development of new synthetic routes to functionalized pyridines is an active area of research. baranlab.orgnih.gov Ethynylpyridyl ketones serve as valuable intermediates, allowing for the introduction of diverse functionalities through reactions at the alkyne and ketone centers. For instance, the synthesis of a positional isomer, 1-(6-ethynylpyridin-2-yl)ethanone, has been described via a Sonogashira coupling of a brominated precursor with trimethylsilylacetylene (B32187), followed by deprotection. chemicalbook.com This type of cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and assembling complex aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-ethynylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-3-9-5-4-8(6-10-9)7(2)11/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTODWJTDRYXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 6 Ethynylpyridin 3 Yl Ethan 1 One

Reactivity of the Ethynyl (B1212043) Group in the Context of a Pyridine (B92270) Ring

The terminal alkyne is a versatile functional group known for its participation in a variety of addition and cycloaddition reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring to which it is attached.

The terminal alkyne of 1-(6-ethynylpyridin-3-yl)ethan-1-one (B2727490) is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides. This reaction provides a highly efficient route to the synthesis of 1,2,3-triazole derivatives.

The reaction can be performed under thermal conditions, but it is often accelerated and made highly regioselective by the use of a copper(I) catalyst, a process known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The CuAAC reaction is a cornerstone of "click chemistry," valued for its high yields, mild reaction conditions, and specificity. nih.gov1clickchemistry.comlicor.com When this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a Cu(I) source, the 1,4-disubstituted triazole is formed exclusively. Ruthenium catalysts, in contrast, typically yield the 1,5-regioisomer. nih.gov

This transformation is a powerful method for conjugating the this compound scaffold to other molecules, including biomolecules and polymers. 1clickchemistry.com The general scheme for the CuAAC reaction is presented below.

Table 1: Huisgen Cycloaddition Reaction Parameters This table presents a representative example of the Huisgen cycloaddition reaction.

| Reactant A | Reactant B (Azide) | Catalyst | Solvent | Product (Regioisomer) | Reference |

|---|---|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(6-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridin-3-yl)ethan-1-one (1,4-isomer) | nih.gov |

The ethynyl group can undergo addition reactions with water (hydration) and halogens (halogenation).

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, the alkyne can undergo hydration. The reaction follows Markovnikov's rule, where the initial enol intermediate rapidly tautomerizes to the more stable ketone. For a terminal alkyne like that in this compound, this would result in the formation of a methyl ketone, yielding 1,1'-(pyridine-2,5-diyl)bis(ethan-1-one).

Halogenation: The alkyne readily reacts with halogens such as chlorine (Cl₂) and bromine (Br₂). The addition can proceed in a stepwise manner, first forming a dihaloalkene and potentially a tetrahaloalkane upon addition of a second equivalent of the halogen. The stereochemistry of the first addition is typically anti, resulting in the (E)-dihaloalkene.

Reactivity of the Ethanone (B97240) Moiety

The ethanone group introduces a reactive carbonyl center and an acidic α-carbon, enabling a range of derivatizations and carbon-carbon bond-forming reactions.

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. It readily undergoes condensation reactions with primary amine derivatives to form imines and related compounds.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a mild base or acid catalyst, converts the ketone into an oxime. numberanalytics.comchemtube3d.comresearchgate.net This reaction is often used for the protection or characterization of ketones. researchgate.net The resulting oxime can exist as a mixture of (E) and (Z) geometric isomers.

Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine (B122626) or semicarbazide) yields the corresponding hydrazone. organic-chemistry.orgmdpi.com These reactions are fundamental in organic synthesis and have been specifically documented for the closely related compound, 3-acetylpyridine (B27631). nih.gov For instance, the reaction of 3-acetylpyridine with cyanoacetylhydrazine proceeds efficiently to form the N'-(1-(pyridin-3-yl)ethylidene)cyanoacetohydrazide. nih.gov This provides a strong precedent for the analogous reactivity of this compound.

Table 2: Carbonyl Derivatization Reactions This table outlines common derivatization reactions of the ethanone moiety based on established chemistry of acetylpyridines.

| Reagent | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Hydroxylamine (NH₂OH·HCl) | Oxime | Pyridine, Ethanol, Reflux | researchgate.net |

| Hydrazine (N₂H₄) | Hydrazone | Ethanol, Reflux | mdpi.com |

| Cyanoacetylhydrazine | Hydrazide-hydrazone | 1,4-Dioxane, Reflux | nih.gov |

The α-protons on the methyl group of the ethanone moiety are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable strong base to form an enolate. bham.ac.uk This nucleophilic enolate can then react with various electrophiles.

Enolization: Treatment with bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) quantitatively generates the corresponding enolate. The enolate is an ambident nucleophile, with potential reactivity at both the α-carbon and the oxygen atom. bham.ac.uk

Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl bromide) typically results in C-alkylation, forming a new carbon-carbon bond at the α-position. youtube.comresearchgate.net This reaction is a standard method for elaborating the carbon skeleton adjacent to a carbonyl group. Hard electrophiles, such as silyl (B83357) chlorides, tend to react at the oxygen atom to form silyl enol ethers. bham.ac.uk

Reactivity of the Pyridine Nitrogen and Aromatic System

The pyridine ring is an aromatic heterocycle with distinct reactivity compared to benzene (B151609). The nitrogen atom is both basic and nucleophilic, and its presence deactivates the aromatic ring towards electrophilic attack while activating it towards nucleophilic substitution.

Pyridine Nitrogen Reactivity: The lone pair of electrons on the sp²-hybridized nitrogen atom is available for reaction with electrophiles. It can be protonated by acids to form a pyridinium (B92312) salt or react with Lewis acids. youtube.com This process further deactivates the ring system towards electrophilic aromatic substitution by introducing a positive charge.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient and thus significantly less reactive towards EAS than benzene. libretexts.orgmasterorganicchemistry.com Reactions like nitration, sulfonation, and halogenation require harsh conditions. libretexts.orgyoutube.com The existing substituents on this compound further influence the position of attack. The ring nitrogen directs incoming electrophiles to the 3- and 5-positions. The acetyl group at position 3 is also a deactivating meta-director. Therefore, electrophilic attack is highly disfavored but, if forced, would be expected to occur at the C-5 position, which is meta to the acetyl group and beta to the nitrogen.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). nih.govnih.gov For SNAr to occur, a good leaving group (such as a halide) must be present at one of these activated positions. While the parent molecule does not possess such a leaving group, this reactivity pattern is a key feature of the pyridine system.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the pyridine ring in this compound towards substitution reactions is significantly influenced by the electronic properties of its existing substituents and the inherent characteristics of the pyridine nucleus itself.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring. wikipedia.org Generally, pyridine is less reactive towards electrophiles than benzene because the electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. This deactivation is further intensified in this compound by the presence of two electron-withdrawing groups:

Acetyl Group (-COCH₃): This group is strongly deactivating due to both inductive and resonance effects, pulling electron density from the ring. It acts as a meta-director.

Ethynyl Group (-C≡CH): This group is also deactivating, primarily through its inductive effect due to the sp-hybridization of the carbon atoms.

The combination of the pyridine nitrogen and these two deactivating groups makes the aromatic ring of this compound exceptionally unreactive towards electrophilic attack. makingmolecules.combartleby.com Any potential substitution would require harsh reaction conditions. The directing effects of the substituents would guide an incoming electrophile to the positions least deactivated, which are typically meta to the strongest deactivating groups. In this molecule, the C4 and C5 positions are the most likely sites for any potential, albeit difficult, electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, a reaction where a nucleophile replaces a leaving group on the ring. nih.govyoutube.com This reactivity is enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negative charge in the intermediate Meisenheimer complex. nih.gov

In this compound, the acetyl group at the C3 position significantly withdraws electron density, thereby activating the ortho (C2 and C4) and para (C6) positions to nucleophilic attack. If a suitable leaving group were present at one of these positions, SNAr could be a viable transformation pathway. For instance, if the ethynyl group at the C6 position were replaced by a halogen (a good leaving group), this position would be highly activated for substitution by a nucleophile due to the para relationship with the strongly deactivating acetyl group. youtube.com

Table 1: Summary of Aromatic Substitution Considerations

| Reaction Type | Reactivity of the Ring | Activating/Deactivating Groups | Probable Positions for Attack |

| Electrophilic (SEAr) | Highly Deactivated | Pyridine Nitrogen (deactivating), Acetyl (deactivating), Ethynyl (deactivating) | C4, C5 (predicted, but reaction is highly unfavorable) |

| Nucleophilic (SNAr) | Activated (if a leaving group is present) | Acetyl (activating for SNAr) | C2, C4, C6 (positions ortho and para to the acetyl group) |

Coordination Chemistry with Metal Centers

The structure of this compound features multiple sites capable of coordinating with metal centers, making it a potentially versatile ligand in inorganic and organometallic chemistry. The primary coordination sites are the nitrogen atom of the pyridine ring and the π-system of the ethynyl group.

Pyridine Nitrogen Coordination:

The lone pair of electrons on the sp²-hybridized nitrogen atom makes it an excellent Lewis base, readily coordinating to a wide variety of metal ions. pressbooks.pub This is the most common mode of coordination for pyridine-based ligands. The molecule can act as a monodentate ligand, binding to a single metal center through the nitrogen atom to form stable complexes. The steric and electronic properties of the substituents on the pyridine ring can influence the stability and structure of the resulting metal complexes. rsc.org

Ethynyl Group Coordination:

The carbon-carbon triple bond of the ethynyl group offers several modes of coordination:

σ-Coordination: The terminal acetylenic proton can be removed to form an acetylide anion (-C≡C⁻), which can then act as a strong σ-donor ligand to a metal center.

π-Coordination: The π-electron clouds of the triple bond can coordinate to a metal center in a side-on fashion (η²-coordination). This is common with electron-rich transition metals.

Bridging Ligand: The ethynyl group can bridge two or more metal centers. This can occur through a σ-bond to one metal and a π-bond to another, or through σ-bonds from the acetylide to two different metals.

The bifunctional nature of this compound, possessing both a nitrogen donor and an ethynyl group, allows it to act as a bridging or chelating ligand, potentially forming coordination polymers or discrete polynuclear complexes. researchgate.net The specific coordination mode adopted will depend on the metal precursor, the reaction conditions, and the electronic and steric properties of the ligand itself. nih.gov

Table 2: Potential Coordination Modes with Metal (M) Centers

| Coordination Site | Mode of Interaction | Description | Potential Role of Ligand |

| Pyridine Nitrogen | σ-Donation | The nitrogen lone pair forms a coordinate bond with the metal center. | Monodentate, Bridging |

| Ethynyl Group (as Acetylide) | σ-Donation (η¹) | The deprotonated terminal alkyne forms a strong metal-carbon σ-bond. | Monodentate, Bridging |

| Ethynyl Group (as Alkyne) | π-Coordination (η²) | The π-orbitals of the C≡C bond overlap with the metal's d-orbitals. | Monodentate |

Mechanistic Investigations of Reactions Involving 1 6 Ethynylpyridin 3 Yl Ethan 1 One

Elucidation of Detailed Reaction Mechanisms for Synthetic Routes

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism is as follows:

The Palladium Catalytic Cycle:

Reductive Elimination of the Palladium(II) Precatalyst: The active catalyst is a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). In the presence of a base (typically an amine) and a phosphine (B1218219) ligand, the Pd(II) is reduced to Pd(0).

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the palladium(II) complex. This step results in the formation of a new palladium complex containing both the pyridine (B92270) and the ethynyl (B1212043) moieties, and regenerates the copper(I) catalyst.

Cis-Trans Isomerization: The resulting palladium complex, which is typically in a trans configuration, undergoes isomerization to the cis configuration.

Reductive Elimination: The final step of the palladium cycle is the reductive elimination of the desired product, 1-(6-ethynylpyridin-3-yl)ethan-1-one (B2727490). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Catalytic Cycle:

π-Alkyne Complex Formation: The copper(I) salt, typically copper(I) iodide (CuI), coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton of the alkyne. rsc.org

Deprotonation: A base, usually an amine such as triethylamine (B128534), deprotonates the terminal alkyne to form a copper(I) acetylide. This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

An alternative, copper-free Sonogashira reaction pathway has also been developed. In this variant, the base is believed to directly facilitate the formation of a palladium acetylide complex, bypassing the need for a copper co-catalyst.

Kinetic Studies of Chemical Transformations

Kinetic studies of the Sonogashira coupling reaction provide valuable insights into the factors that control the reaction rate. The oxidative addition of the aryl halide to the palladium(0) complex is generally considered the rate-limiting step. rsc.orgnih.gov The rate of this step is influenced by several factors:

Nature of the Halide: The C-X bond strength plays a crucial role. Aryl iodides react faster than aryl bromides, which in turn are more reactive than aryl chlorides. wikipedia.org

Electronic Effects of Substituents: The electronic nature of the substituents on the aryl halide can significantly impact the reaction rate. Electron-withdrawing groups on the aromatic ring, such as the acetyl group in 1-(6-halopyridin-3-yl)ethan-1-one, generally accelerate the rate of oxidative addition. researchgate.net Conversely, electron-donating groups tend to decrease the reaction rate. researchgate.net

Steric Hindrance: Steric hindrance around the reaction center on either the aryl halide or the phosphine ligand can slow down the reaction.

| Aryl Halide (ArX) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

|---|---|---|

| ArI | 48–62 | -71 to -39 |

| ArBr | 54–82 | -55 to 11 |

| ArCl | 95–144 | -6 to 100 |

This table presents a range of activation parameters for the Sonogashira coupling of different aryl halides, illustrating the general trends in reactivity. The presence of the electron-withdrawing acetyl group and the nitrogen atom in the pyridine ring of the target compound's precursor would be expected to influence these values. nih.gov

Thermodynamic Analysis of Reaction Equilibria

Computational studies using Density Functional Theory (DFT) have been employed to model the thermodynamics of the Sonogashira reaction. These studies have shown that the complete catalytic cycle is strongly shifted towards the formation of the products. nih.gov The exothermicity of the reaction is a key driving force for its efficiency.

The key thermodynamic considerations for the Sonogashira reaction include:

Solvation Effects: The solvent can influence the thermodynamics of the reaction by solvating the reactants, intermediates, and products to different extents.

While specific thermodynamic data for the synthesis of this compound is scarce, the general principles of the Sonogashira reaction suggest that it is a thermodynamically favorable process.

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

The choice of catalysts and reaction conditions has a profound impact on the efficiency and mechanistic pathway of the Sonogashira coupling reaction.

Catalysts:

Palladium Catalyst: The nature of the palladium catalyst is critical. Both Pd(0) and Pd(II) precatalysts can be used. wikipedia.org The ligands attached to the palladium center significantly influence its catalytic activity. Electron-rich and bulky phosphine ligands are generally favored as they promote the rate-determining oxidative addition step. rsc.org

Copper Co-catalyst: Copper(I) salts, most commonly CuI, are used as co-catalysts to facilitate the formation of the copper acetylide intermediate, which increases the rate of the reaction. wikipedia.org However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). This has led to the development of copper-free Sonogashira protocols.

Reaction Conditions:

Computational Chemistry Studies on 1 6 Ethynylpyridin 3 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, typically employing Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For a molecule like 1-(6-Ethynylpyridin-3-yl)ethan-1-one (B2727490), DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize its molecular geometry and compute its electronic properties. scielo.brijcce.ac.irnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A key component of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative. No experimental or calculated data for this specific compound were found.)

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference, indicating chemical reactivity. |

Analysis of Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, hardness measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively.

Fukui Functions: These are local reactivity descriptors that indicate which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the electron density changes upon the addition or removal of an electron, Fukui functions can pinpoint the most reactive sites, offering insights into regioselectivity in chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is illustrative. No experimental or calculated data for this specific compound were found.)

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Moderate reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 | Tendency to escape electron cloud. |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.66 | Good electrophile. |

Molecular Dynamics Simulations for Conformational Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule by simulating the movement of its atoms over time. By solving Newton's equations of motion for the system, MD simulations can reveal the preferred shapes (conformers) of a molecule and the energy barriers between them.

For a relatively rigid molecule like this compound, conformational flexibility would primarily involve the rotation around the single bond connecting the acetyl group to the pyridine (B92270) ring. An MD simulation would track the dihedral angle of the O=C-C-C bond to determine the most stable orientation of the acetyl group relative to the ring and the energetic cost of rotation. nih.gov This information is vital for understanding how the molecule might interact with other molecules, such as enzymes or reactants, where specific conformations are often required for binding or reaction.

In Silico Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds. Using the optimized geometry and electronic structure from DFT calculations, various spectra can be simulated.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the ketone, C≡C stretch of the alkyne, and various C-N and C-H vibrations of the pyridine ring. Comparing a calculated spectrum with an experimental one can confirm the molecular structure. nih.govniscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote an electron to a higher energy state. ijcce.ac.ir

A comprehensive computational study would present these predicted spectra and compare them to any available experimental data to validate the computational model.

Theoretical Modeling of Reaction Pathways and Transition States

Computational methods can be used to model the entire course of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally. This involves identifying the lowest energy path from reactants to products on the potential energy surface.

A critical part of this modeling is locating the transition state , which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. For this compound, one could model various reactions, such as the addition of a nucleophile to the carbonyl carbon or a cycloaddition involving the ethynyl (B1212043) group. By calculating the energies of reactants, products, and the transition state(s), a reaction energy profile can be constructed. This profile would elucidate the reaction mechanism, predict its feasibility, and explain any observed selectivity. mdpi.commdpi.comresearchgate.net For instance, Molecular Electron Density Theory (MEDT) is a modern approach used to study reaction mechanisms, particularly in cycloadditions. mdpi.com

Scaffold Modification and Derivatization Strategies Utilizing the 1 6 Ethynylpyridin 3 Yl Ethan 1 One Framework

Design Principles for Building Structural Libraries from the Core Scaffold

The design of structural libraries from the 1-(6-ethynylpyridin-3-yl)ethan-1-one (B2727490) core is guided by the principles of privileged scaffolds and diversity-oriented synthesis. Pyridine-based heterocycles are well-established pharmacophores in drug development, known for their ability to engage in various biological interactions. nih.gov The core scaffold of this compound offers multiple points for diversification, making it an ideal starting point for creating a target-focused library of compounds.

The primary points of diversification on this scaffold are:

The Ethynyl (B1212043) Group: This functional group is a versatile handle for introducing a wide array of substituents through robust and high-yielding chemical reactions.

The Acetyl Group: The ketone functionality can be modified through various carbonyl chemistry reactions, including reduction, oxidation, and carbon-carbon bond-forming reactions.

The Pyridine (B92270) Ring: The aromatic ring can be substituted with various functional groups to modulate the electronic and steric properties of the molecule.

A convergent synthetic strategy is often employed, where different building blocks are coupled to the core scaffold in the final steps of the synthesis. This approach allows for the rapid generation of a large number of analogs from a common intermediate. The design of such libraries aims to maximize structural diversity to effectively probe the structure-activity relationship (SAR) of the target.

Table 1: Points of Diversification on the this compound Scaffold

| Scaffold Position | Functional Group | Potential Modifications | Purpose of Modification |

|---|---|---|---|

| C6 | Ethynyl | Sonogashira coupling, Click Chemistry (CuAAC), Glaser coupling | Introduce diverse aromatic, heterocyclic, or aliphatic groups. |

| C3 | Acetyl | Reduction to alcohol, Grignard reaction, Wittig reaction | Alter polarity, introduce new functional groups or chiral centers. |

Functionalization at the Ethynyl Group for Novel Compound Synthesis

The terminal ethynyl group is arguably the most versatile functional handle on the this compound scaffold. Its reactivity allows for the application of powerful and modular chemical transformations, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a highly efficient method for attaching a wide variety of aromatic and heteroaromatic systems to the pyridine core. The reaction is typically carried out under mild conditions, tolerating a broad range of functional groups, which is advantageous in the synthesis of complex molecules. wikipedia.org This reaction allows for the systematic exploration of the steric and electronic effects of the substituent at the C6 position.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a prime example of a click reaction, which involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is characterized by its high yield, simple reaction conditions (often possible in aqueous media), and the inertness of the resulting triazole ring, which can act as a stable linker or a pharmacophore itself. nih.gov The modular nature of this reaction allows for the coupling of the core scaffold to a vast library of azide-containing building blocks.

Table 2: Key Reactions for Ethynyl Group Functionalization

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkyne |

These reactions enable the creation of extensive libraries of compounds where the R group can be systematically varied to include different functionalities such as alkyl chains, aromatic rings, carbohydrates, peptides, or fluorescent tags.

Modification of the Pyridine Ring Substituents for Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyridine ring is a crucial strategy for conducting Structure-Activity Relationship (SAR) studies. nih.gov The electronic properties and substitution pattern of the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity, selectivity, and metabolic stability. nih.gov

Introducing various substituents at the available positions (C2, C4, and C5) of the pyridine ring allows for a detailed investigation of how changes in electronics and sterics affect biological activity. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. nih.govresearchgate.net

Common modifications include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can modulate lipophilicity and provide sites for further cross-coupling reactions.

Alkylation/Alkoxylation: Adding small alkyl or alkoxy groups can probe steric tolerance in a binding pocket and influence metabolic stability.

Amination: Introducing amino groups can provide an additional hydrogen bond donor/acceptor site.

SAR studies on pyridine derivatives have shown that even minor changes, such as the position of a methyl or methoxy (B1213986) group, can lead to significant differences in biological potency and selectivity. nih.gov

Table 3: Representative Pyridine Ring Modifications for SAR Studies

| Position | Substituent | Potential Effect |

|---|---|---|

| C2 | -Cl | Electron-withdrawing, increases lipophilicity |

| C4 | -OCH₃ | Electron-donating, potential H-bond acceptor |

| C5 | -CH₃ | Increases lipophilicity, probes steric effects |

Chiral Derivatization and Stereochemical Control

Introducing chirality into the this compound scaffold can lead to enantiomers with distinct biological activities and properties. The primary site for introducing a stereocenter is the acetyl group. The ketone functionality of the acetyl group is a versatile handle for asymmetric transformations.

Asymmetric Reduction: The carbonyl group can be asymmetrically reduced to a secondary alcohol using chiral reducing agents (e.g., chiral boranes) or catalytic asymmetric hydrogenation. This creates a chiral center at the carbon bearing the hydroxyl group, leading to (R)- and (S)-1-(6-ethynylpyridin-3-yl)ethan-1-ol. These enantiomerically pure alcohols can then be evaluated for stereospecific interactions with biological targets.

Asymmetric Nucleophilic Addition: Asymmetric addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone, in the presence of a chiral ligand, can generate chiral tertiary alcohols. nih.gov This strategy allows for the introduction of a new substituent while simultaneously setting a stereocenter.

Furthermore, the development of chiral pyridine-based ligands, such as pyridine-oxazolines (PyOx), has become significant in asymmetric catalysis. rsc.org While not a direct modification of the core scaffold itself, such chiral ligands could be employed in metal-catalyzed reactions involving the scaffold to induce stereoselectivity. For instance, a chiral catalyst could potentially differentiate between the two faces of the alkyne group in certain addition reactions, although this is a more complex synthetic challenge. The synthesis of C2-symmetric analogues of pyridine derivatives has been explored for their use as chiral nucleophilic catalysts. rsc.org

Applications in Chemical Biology and Preclinical Research Methodologies Research Oriented Focus

Target Identification and Deconvolution Approaches in Chemical Biology

The initial step in understanding the biological relevance of a compound like 1-(6-Ethynylpyridin-3-yl)ethan-1-one (B2727490) is to identify its molecular targets within a biological system. This process, known as target identification and deconvolution, is critical for elucidating its mechanism of action.

To pinpoint the specific proteins that this compound interacts with, it can be chemically modified to create a "chemical probe." These probes are designed to report on their binding events within complex cellular environments.

Photoaffinity Labeling (PAL): This technique involves incorporating a photoreactive group into the structure of this compound. Upon exposure to a specific wavelength of light, this modified compound forms a highly reactive intermediate that covalently bonds to its nearest interacting protein. The ethynyl (B1212043) group on the pyridine (B92270) ring offers a potential site for chemical modification without drastically altering the core structure. A reporter tag, such as biotin, is also typically added to the probe to allow for the isolation and identification of the now-labeled target protein via mass spectrometry.

Affinity-Based Chemoproteomics: This approach utilizes an immobilized version of this compound on a solid support (like beads). When a cell lysate is passed over these beads, proteins that bind to the compound are captured. These captured proteins can then be identified. Competition experiments, where the free compound is added to compete for binding, help to confirm the specificity of the interactions.

Before undertaking extensive laboratory work, computational methods can predict the likely biological targets of this compound. These in silico approaches leverage vast databases of known drug-target interactions and protein structures.

Ligand-Based and Structure-Based Approaches:

Ligand-Based Methods: These methods compare the 2D or 3D structure of this compound to libraries of compounds with known biological targets. If the compound shares significant structural similarities with known inhibitors of a particular enzyme, for example, that enzyme becomes a predicted target.

Structure-Based Methods (e.g., Reverse Docking): If the 3D structures of potential protein targets are known, reverse docking simulations can be performed. This involves computationally "fitting" this compound into the binding sites of numerous proteins to calculate a binding affinity score. Proteins with high scores are considered potential targets.

Artificial Intelligence (AI) and Machine Learning: AI models, trained on extensive datasets of chemical structures and their associated biological activities, can predict potential targets for new molecules. These models recognize complex patterns that correlate a compound's structural features—such as the ethynylpyridine core of this compound—with interactions against specific protein families (e.g., kinases, G-protein coupled receptors). This accelerates the drug discovery process by prioritizing which targets to validate experimentally.

In Vitro and Cellular Assay Development for Investigating Biological Interactions (Methodological Aspects)

Once potential targets are identified, in vitro and cell-based assays are developed to confirm and quantify the biological interactions of this compound. The goal is to create reproducible tests that can measure the compound's effect on a specific biological process.

Biochemical Assays: These are cell-free assays that measure the direct interaction between the compound and an isolated target protein. For instance, if a kinase was identified as a potential target, an assay would be developed to measure the ability of this compound to inhibit the kinase's enzymatic activity.

Cell-Based Assays: These assays are performed using living cells and are crucial for understanding a compound's effects in a more physiologically relevant context. curiaglobal.com They can measure a wide range of cellular responses, such as:

Target Engagement: Assays to confirm that the compound is reaching and binding to its intended target inside the cell.

Phenotypic Changes: High-content imaging can be used to monitor changes in cell morphology, proliferation, or the localization of specific proteins after treatment with the compound. curiaglobal.com

Pathway Analysis: Assays to determine if the compound's interaction with its target leads to the activation or inhibition of downstream signaling pathways. curiaglobal.com

Developing these assays involves optimizing various parameters, including cell type, compound concentration, and incubation time, to ensure the results are reliable and informative. github.io

Preclinical Research Study Design for Novel Chemical Entities (Methodological Aspects)

Before a compound can be considered for further development, its fundamental pharmacokinetic properties must be characterized through a series of standardized in vitro studies. These studies fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion). infinixbio.com

Metabolic Stability: This is assessed to predict how quickly a compound will be broken down by metabolic enzymes in the body, primarily in the liver. dntb.gov.ua The compound this compound would be incubated with liver microsomes or hepatocytes. srce.hrspringernature.com Samples are taken at various time points and analyzed by mass spectrometry to determine the rate at which the parent compound disappears. springernature.com The results are often expressed as the compound's half-life (t½) and intrinsic clearance (CLint). nih.gov

Table 1: Example Data from an In Vitro Metabolic Stability Assay

| Parameter | Value | Interpretation |

|---|---|---|

| Half-Life (t½) in Human Liver Microsomes | 45 min | Moderate Stability |

Permeability Assessment: This evaluates a compound's ability to cross biological membranes, which is crucial for oral absorption. The Caco-2 permeability assay is a common method, using a monolayer of human intestinal cells as a model of the gut wall. bioivt.comevotec.comenamine.net The compound is added to one side of the cell monolayer, and its rate of appearance on the other side is measured to determine an apparent permeability coefficient (Papp). bioivt.com A bidirectional assay can also reveal if the compound is actively transported out of cells by efflux pumps. evotec.com

Table 2: Example Data from a Bidirectional Caco-2 Permeability Assay

| Direction | Papp (x 10⁻⁶ cm/s) | Classification |

|---|---|---|

| Apical to Basolateral (A→B) | 12.5 | High Permeability |

| Basolateral to Apical (B→A) | 28.1 | Efflux Substrate |

| Efflux Ratio (B→A / A→B) | 2.25 | Moderate Efflux |

Genotoxicity screening is essential to identify compounds that may cause genetic damage, which could lead to cancer. nih.gov These tests are a standard part of early safety assessment. wuxiapptec.com

Bacterial Reverse Mutation Assay (Ames Test): This test uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid, like histidine. wikipedia.orgcreative-proteomics.commicrobiologyinfo.com The bacteria are exposed to this compound and plated on a medium lacking histidine. If the compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies. wikipedia.orglibretexts.org The number of colonies is proportional to the mutagenic potential of the compound. criver.com

In Vitro Micronucleus Assay: This test is conducted in mammalian cells to detect both chromosome breakage and loss. criver.comfrontiersin.org Cells are treated with this compound. After cell division, small, additional nuclei called micronuclei may form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei. re-place.be An increase in the frequency of micronucleated cells indicates that the compound may be genotoxic. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Comprehensive searches for the chemical compound “this compound” have yielded no specific research data regarding its applications in chemical biology or its preclinical research profile. Despite inquiries into various scientific databases and scholarly articles, detailed findings on its in vitro pharmacological profiling, including enzyme inhibition and receptor binding assays, are not publicly available.

The scientific community has explored various pyridine-containing compounds for their potential therapeutic applications. However, specific experimental data, such as IC50 values from enzyme inhibition assays or Ki values from receptor binding studies for "this compound," have not been reported in the reviewed literature. Consequently, a detailed analysis of its pharmacological effects and its potential as a modulator of biological targets cannot be provided at this time.

Further research and publication in peer-reviewed journals are necessary to elucidate the bioactivity and therapeutic potential of this specific compound. Without such studies, any discussion of its role in chemical biology or its preclinical research methodologies would be purely speculative.

Q & A

Q. Basic

- 1H/13C NMR : Assigns proton and carbon environments, particularly resolving ethynyl (sp-hybridized) and pyridinyl signals. For example, HSQC (heteronuclear single quantum coherence) in DMSO-d6 can confirm coupling patterns .

- LC-MS : Validates molecular weight (e.g., exact mass ~205.07 g/mol) and purity .

- FT-IR : Confirms acetyl (C=O stretch ~1700 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹) groups.

How can crystallographic data contradictions be resolved during structure determination?

Advanced

Use SHELXL for refinement, which handles high-resolution or twinned data via iterative least-squares minimization. For ambiguous electron density, employ SHELXE for phase extension or WinGX for graphical validation of anisotropic displacement parameters . Cross-validate with DFT-calculated bond lengths and angles to resolve discrepancies between experimental and theoretical models.

What methodologies assess the compound’s potential bioactivity in drug discovery?

Q. Advanced

- In vitro assays : Screen for anti-inflammatory activity using BV-2 microglial cells, measuring cytokine inhibition (e.g., IL-6, TNF-α) .

- Structure-Activity Relationship (SAR) : Modify the ethynyl or acetyl groups to evaluate electronic effects on target binding .

- Docking studies : Use crystallographic data (if available) to model interactions with biological targets like histamine receptors.

How do computational models predict the compound’s reactivity and electronic properties?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular dynamics : Simulate solvation effects in aqueous media using parameters from NIST thermochemical data .

- Topological polar surface area (TPSA) : Estimate membrane permeability (e.g., TPSA ~62.3 Ų suggests moderate bioavailability) .

What physicochemical properties are critical for pharmacokinetic profiling?

Q. Basic

- logP (1.1) : Determines lipid solubility and absorption; calculate via HPLC retention times or software (e.g., XlogP3) .

- Hydrogen bonding : 2 donors/3 acceptors influence solubility and protein binding .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition points.

How can discrepancies in NMR data (e.g., unexpected splitting) be addressed?

Q. Advanced

- Variable-temperature NMR : Resolve dynamic effects like keto-enol tautomerism.

- COSY/NOESY : Identify through-space couplings or conformational exchange.

- Isotopic labeling : Substitute ¹³C in the acetyl group to simplify splitting patterns .

What strategies optimize synthetic yield for scale-up in academic settings?

Q. Advanced

- Catalyst screening : Test transition metals (e.g., Pd/Cu for Sonogashira coupling) to improve ethynyl group incorporation.

- Flow chemistry : Enhance heat dissipation and reaction uniformity for exothermic steps .

- Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions.

How is the compound’s stability under varying pH and temperature conditions evaluated?

Q. Basic

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring decomposition via LC-MS.

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks, analyzing degradation products .

What advanced techniques elucidate substituent effects on electronic structure?

Q. Advanced

- X-ray photoelectron spectroscopy (XPS) : Compare binding energies of pyridinyl nitrogen with/without ethynyl groups.

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .

- Time-resolved fluorescence : Probe excited-state interactions in solvent environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.